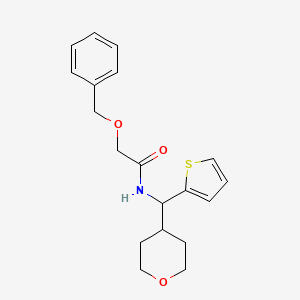

2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a synthetic molecule that appears to be designed for use in the flavoring industry. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their applications. For instance, the first paper discusses a related flavoring substance, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, which has been evaluated for its safety as a food additive . This suggests that the compound may also be intended for use in food flavoring, although its specific characteristics and applications are not detailed in the provided literature.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of cyanoacetamide derivatives with various reagents to yield a diverse range of heterocyclic compounds. The second paper describes the synthesis of several derivatives from a cyanoacetamide starting material, including polysubstituted thiophene derivatives . While the exact synthesis of 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is not detailed, it is likely that similar synthetic routes could be employed, involving key steps such as the use of isothiocyanates, active methylene reagents, and elemental sulfur to construct the thiophene ring, and subsequent modifications to introduce the benzyloxy and tetrahydro-2H-pyran-4-yl groups.

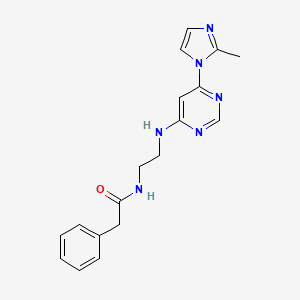

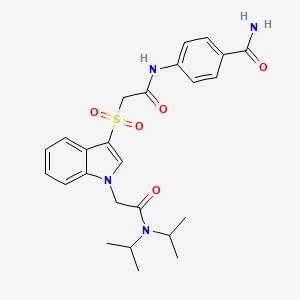

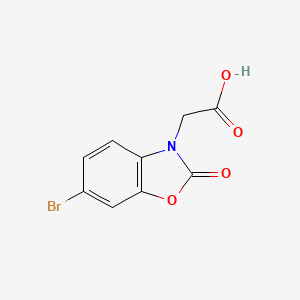

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems, which in this case include a thiophene and a tetrahydro-2H-pyran ring. These structures are known to impart specific chemical properties and reactivity patterns to the molecules. The presence of the acetamide group suggests potential for hydrogen bonding and polarity, which could influence the compound's solubility and interaction with other molecules .

Chemical Reactions Analysis

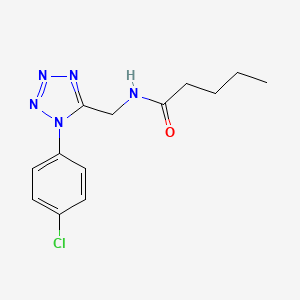

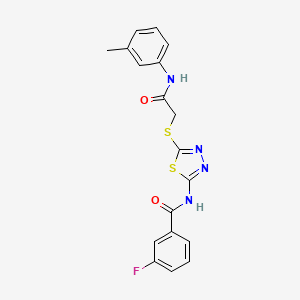

The reactivity of similar compounds has been studied, with findings indicating that cyanoacetamide derivatives can undergo various chemical reactions to yield a wide array of heterocyclic compounds. For example, reactions with isothiocyanates, hydrazonyl chlorides, and active methylene reagents have been shown to produce thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives . These reactions are typically facilitated by the presence of functional groups that can act as electrophiles or nucleophiles, suggesting that 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide may also exhibit a range of reactivity depending on the conditions and reagents used.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide are not provided, we can infer from related compounds that it may possess moderate polarity due to the acetamide group and potential aromaticity from the thiophene ring. These features could influence its boiling point, melting point, solubility in various solvents, and stability under different environmental conditions. The safety assessment of a related flavoring substance indicates no adverse effects at certain doses, suggesting that the compound may also have a favorable safety profile when used within certain limits .

Scientific Research Applications

Synthesis and Structural Analysis

Unexpected Synthesis of Novel 2-Pyrone Derivatives : Researchers reported the synthesis of new compounds through unexpected reactions, characterized by X-ray diffraction, and theoretical parameters calculated via density functional theory. This work emphasizes the importance of structural analysis in understanding the properties of novel organic compounds (Sebhaoui et al., 2020).

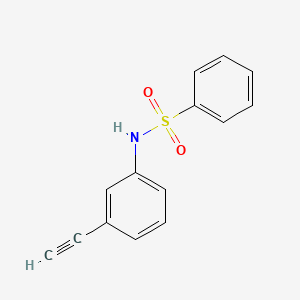

Chemical Derivatives and Biological Activity

Aminosugars Synthesis : The study on the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose contributes to the understanding of glycosylation processes, highlighting the chemical diversity achievable through organic synthesis (Yoshimura et al., 1972).

Novel Coordination Complexes and Antioxidant Activity : Research on pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions demonstrates the intersection of organic synthesis with inorganic chemistry, providing insights into the design of molecules with significant antioxidant activity (Chkirate et al., 2019).

Synthetic Approaches and Pharmacological Potential

Anti-inflammatory Activity of Acetamide Derivatives : A study on the synthesis of N-(3-chloro-4-fluorophenyl) acetamide derivatives and their evaluation for anti-inflammatory activity showcases the potential pharmacological applications of acetamide-based compounds (Sunder et al., 2013).

Molecular Engineering and Material Science

Anionic Ring-Opening Polymerization : Research on the polymerization of a novel optically active bicyclic lactam synthesized from an acidic saccharide demonstrates the application of organic synthesis in material science, particularly in the creation of polymers with specific optical properties (Hashimoto et al., 1992).

properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c21-18(14-23-13-15-5-2-1-3-6-15)20-19(17-7-4-12-24-17)16-8-10-22-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQZUJFLIWJXTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)